molecular formula C14H13ClFN5O2S B4839496 N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4839496
M. Wt: 369.8 g/mol
InChI Key: CPYNATDGIKNOQR-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorofluorobenzyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

For industrial production, the synthesis process is optimized for cost-effectiveness, yield, and environmental impact. The use of relatively cheap raw materials and reagents, along with simple and safe operations, ensures that the production process is suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit prolyl endopeptidase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides, such as:

Uniqueness

What sets N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN5O2S/c1-20-9-12(7-17-20)24(22,23)19-14-4-5-21(18-14)8-10-2-3-11(16)6-13(10)15/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYNATDGIKNOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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